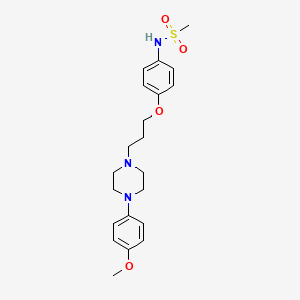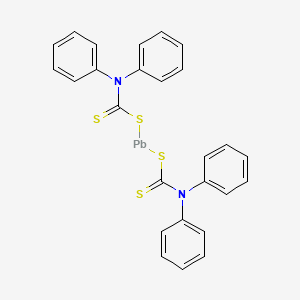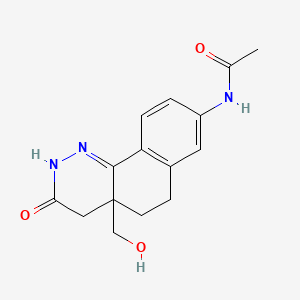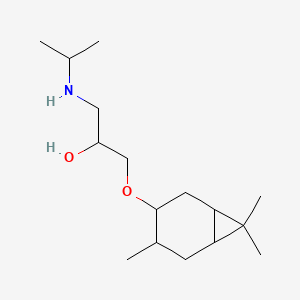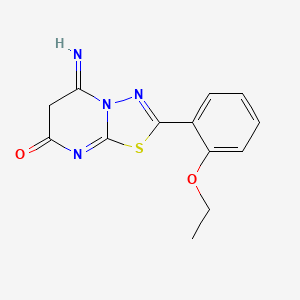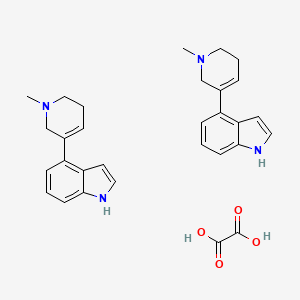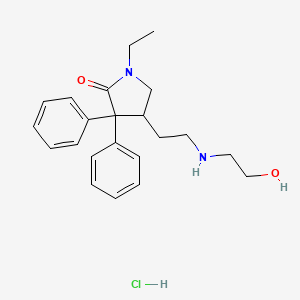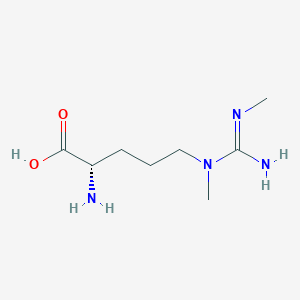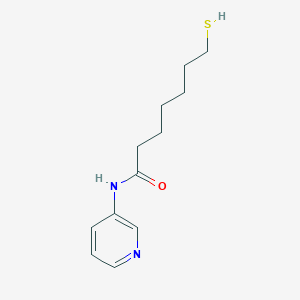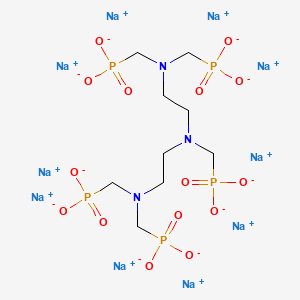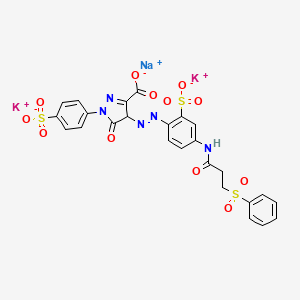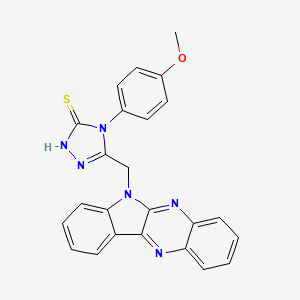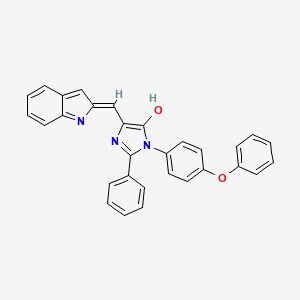
3,5-Dihydro-5-(1H-indol-3-ylmethylene)-3-(4-phenoxyphenyl)-2-phenyl-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,5-Dihydro-5-(1H-indol-3-ylmethylene)-3-(4-phenoxyphenyl)-2-phenyl-4H-imidazol-4-one” is a complex organic compound that belongs to the class of imidazolones These compounds are known for their diverse biological activities and potential applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,5-Dihydro-5-(1H-indol-3-ylmethylene)-3-(4-phenoxyphenyl)-2-phenyl-4H-imidazol-4-one” typically involves multi-step organic reactions. One possible synthetic route could involve the condensation of an indole derivative with a phenyl-substituted imidazolone precursor under acidic or basic conditions. The reaction may require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
“3,5-Dihydro-5-(1H-indol-3-ylmethylene)-3-(4-phenoxyphenyl)-2-phenyl-4H-imidazol-4-one” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions could modify the functional groups, leading to new compounds with altered properties.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, could introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “3,5-Dihydro-5-(1H-indol-3-ylmethylene)-3-(4-phenoxyphenyl)-2-phenyl-4H-imidazol-4-one” would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
3-(4-Phenoxyphenyl)-2-phenyl-4H-imidazol-4-one: Lacks the indole moiety but shares the imidazolone core.
5-(1H-Indol-3-ylmethylene)-2-phenyl-4H-imidazol-4-one: Similar structure but without the phenoxyphenyl group.
Uniqueness
The presence of both the indole moiety and the phenoxyphenyl group in “3,5-Dihydro-5-(1H-indol-3-ylmethylene)-3-(4-phenoxyphenyl)-2-phenyl-4H-imidazol-4-one” makes it unique compared to other compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
CAS No. |
127662-42-4 |
|---|---|
Molecular Formula |
C30H21N3O2 |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
5-[(Z)-indol-2-ylidenemethyl]-3-(4-phenoxyphenyl)-2-phenylimidazol-4-ol |
InChI |
InChI=1S/C30H21N3O2/c34-30-28(20-23-19-22-11-7-8-14-27(22)31-23)32-29(21-9-3-1-4-10-21)33(30)24-15-17-26(18-16-24)35-25-12-5-2-6-13-25/h1-20,34H/b23-20- |
InChI Key |
OSFOKNKDKSGUJN-ATJXCDBQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2C3=CC=C(C=C3)OC4=CC=CC=C4)O)/C=C\5/C=C6C=CC=CC6=N5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2C3=CC=C(C=C3)OC4=CC=CC=C4)O)C=C5C=C6C=CC=CC6=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


